7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is a fused heterocyclic structure containing both sulfur and oxygen atoms. The compound also features a methylphenyl group and a methylbenzoate ester group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylthiol with 2-hydroxybenzoic acid under acidic conditions to form the benzoxathiole ring. This intermediate is then esterified with 2-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Similar heterocyclic structures but with nitrogen instead of sulfur.
Benzothiazole derivatives: Similar structures with sulfur but different functional groups.
Coumarin derivatives: Contain oxygen heterocycles and are known for their biological activities.
Uniqueness
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methylbenzoate is unique due to its specific combination of functional groups and the presence of both sulfur and oxygen in the benzoxathiole ring
Properties
Molecular Formula |
C22H16O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate |
InChI |
InChI=1S/C22H16O4S/c1-13-6-5-8-15(10-13)18-11-16(12-19-20(18)26-22(24)27-19)25-21(23)17-9-4-3-7-14(17)2/h3-12H,1-2H3 |
InChI Key |
QUARRKMTQSINHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4C)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.